Desfluoro Nebivolol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

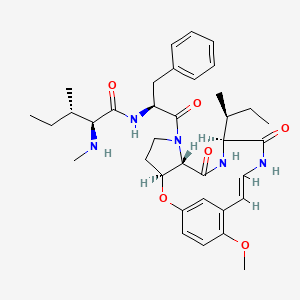

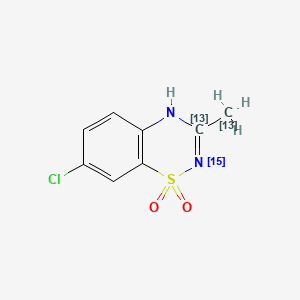

Desfluoro Nebivolol is an impurity standard of Nebivolol . Nebivolol is a medication used to treat high blood pressure (hypertension) and certain heart conditions . It belongs to a class of drugs known as beta-blockers .

Synthesis Analysis

The synthesis of Nebivolol involves a novel process comprised of a reduced number of high-yield steps, characterized by the enzymatic resolution of the chroman ester precursor . The starting chromanyl ester is treated with a stereoselective enzyme belonging to the family of esterases, obtainable from the microorganism Ophiostoma novo-ulmi .

Molecular Structure Analysis

The molecular formula of this compound is C22H26FNO4 . Its molecular weight is 387.44 . The chemical name is alpha-[[[2-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.44 . Its physical properties include a boiling point of 598.0±50.0 °C (Predicted), a density of 1.268±0.06 g/cm3 (Predicted), and slight solubility in DMSO and Methanol .

Scientific Research Applications

Synthesis and Characterization

- Desfluoro Nebivolol, related to the potent antihypertensive β-blocker nebivolol, has been synthesized and characterized. A study by Khandavalli et al. (2015) reports the synthesis of all possible stereoisomers of this compound, offering a flexible approach to fully characterize these compounds (Khandavalli et al., 2015).

Pharmacological Properties and Effects

Nebivolol, including its desfluoro derivative, has been studied for its various pharmacological properties. For example, a study by Gao et al. (2019) found that Nebivolol improves obesity-induced vascular remodeling by suppressing NLRP3 inflammasome activation (Gao et al., 2019).

Another research by Rozec et al. (2009) identified that Nebivolol activates beta(3)-adrenergic receptors in the human heart, which may contribute to its vasodilating properties (Rozec et al., 2009).

Sorrentino et al. (2011) demonstrated that Nebivolol exerts beneficial effects on endothelial function and myocardial neovascularization, particularly after myocardial infarction, going beyond conventional β1-receptor blockade (Sorrentino et al., 2011).

Drug Delivery and Formulation

- Research by Parejiya et al. (2013) focused on the formulation and optimization of quick dissolving films of Nebivolol hydrochloride, highlighting the potential of Nebivolol in different drug delivery systems (Parejiya et al., 2013).

Cardiovascular Applications

- Magni et al. (2006) compared Desflurane and Sevoflurane anesthesia in patients undergoing craniotomy, indicating the broader context of cardiovascular and neurological applications of related compounds (Magni et al., 2006).

Metabolic and Oxidative Stress Effects

A study by Troost et al. (2000) showed that Nebivolol decreases systemic oxidative stress in healthy volunteers, pointing to its antioxidative properties (Troost et al., 2000).

Research by Broeders et al. (2000) explored the mechanism by which Nebivolol induces NO production, contributing to its vasodilating properties in humans (Broeders et al., 2000).

Neuroprotective Effects

McAuliffe et al. (2009) investigated the neuroprotective properties of Desflurane, highlighting its potential application in protecting against neonatal hypoxia-ischemia (McAuliffe et al., 2009).

Maffei et al. (2006) characterized the release of nitric oxide by Nebivolol and its metabolites, further elucidating its endothelial effects (Maffei et al., 2006).

Mechanism of Action

Target of Action

Defluoro Nebivolol, also known as Desfluoro Nebivolol, primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

Defluoro Nebivolol affects several biochemical pathways. It induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers . It also targets the oxidative stress and TGF-β/Smad/p53 pathway .

Pharmacokinetics

Defluoro Nebivolol exhibits a long duration of action as effects can be seen 48 hours after stopping the medication . It has a wide therapeutic window as patients generally take 5-40mg daily . It is metabolized in the liver, primarily by CYP2D6, and is excreted via the kidneys and feces .

Result of Action

The action of Defluoro Nebivolol results in a decrease in vascular resistance, an increase in stroke volume and cardiac output, and no negative effect on left ventricular function . It effectively lowers blood pressure either alone or in combination with other antihypertensive drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Defluoro Nebivolol. For instance, the presence of other drugs can lead to drug-drug interactions . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Defluoro Nebivolol interacts with various biomolecules in the body. It is a potent and selective β1-adrenergic receptor antagonist . This means it binds to β1-adrenergic receptors, inhibiting their activity. This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

Defluoro Nebivolol has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of β1-adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Defluoro Nebivolol exerts its effects at the molecular level primarily through its antagonistic action on β1-adrenergic receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of Defluoro Nebivolol change over time in laboratory settings. It has been observed that Defluoro Nebivolol maintains its stability and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Defluoro Nebivolol vary with different dosages . At lower doses, it effectively lowers blood pressure, while at higher doses, it may cause adverse effects .

Metabolic Pathways

Defluoro Nebivolol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Its metabolism involves alicyclic hydroxylation and dihydroxylation, aromatic hydroxylation, and alicyclic oxidation .

Transport and Distribution

Defluoro Nebivolol is transported and distributed within cells and tissuesIts distribution within the body is influenced by its interactions with β1-adrenergic receptors .

Subcellular Localization

Given its molecular mechanism of action, it is likely to be found in areas of the cell where β1-adrenergic receptors are present

properties

IUPAC Name |

2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO4/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAVJQLYDMPPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729211 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129101-34-4 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

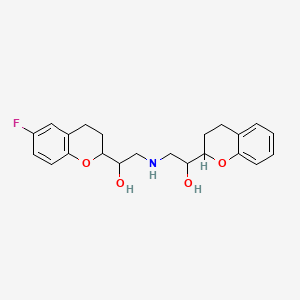

![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)